REACTION_CXSMILES
|
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CON(C)[C:11]([C:13]1[O:17][CH:16]=[N:15][C:14]=1[CH3:18])=[O:12].C(O)C.[Cl-].[Na+]>O1CCCC1>[C:1]1([C:11]([C:13]2[O:17][CH:16]=[N:15][C:14]=2[CH3:18])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=C(N=CO1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the material thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |